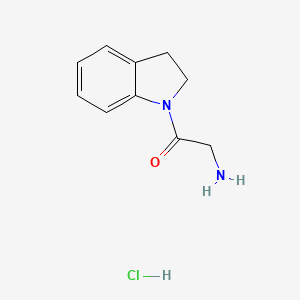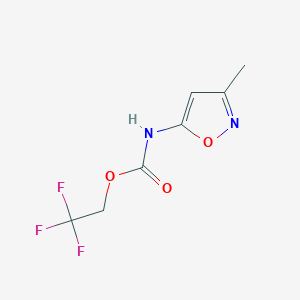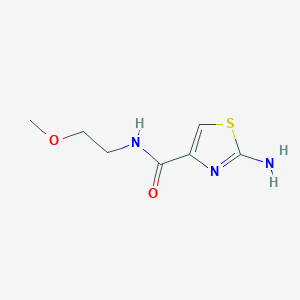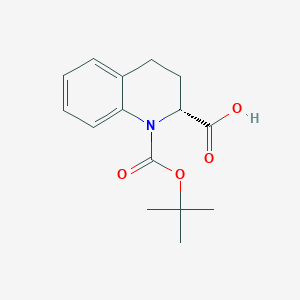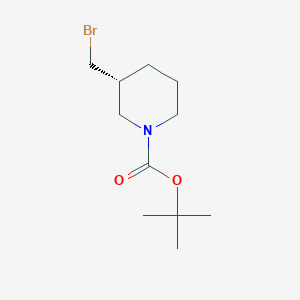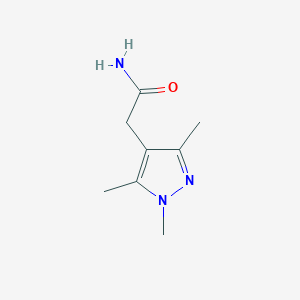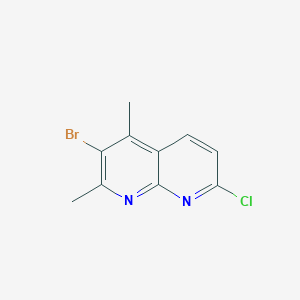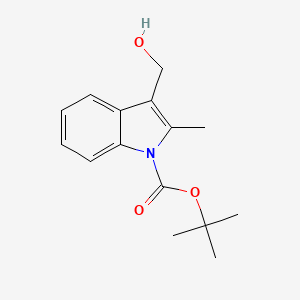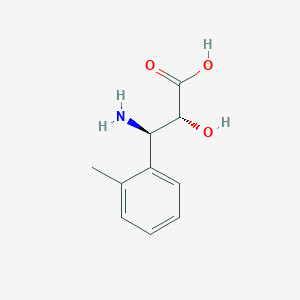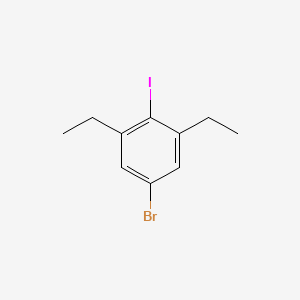
5-Bromo-1,3-diéthyl-2-iodobenzène
Vue d'ensemble
Description
5-Bromo-1,3-diethyl-2-iodobenzene is an organic compound with the molecular formula C10H12BrI. It is characterized by a benzene ring substituted with bromine, iodine, and two ethyl groups at specific positions. This compound is of interest in various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution (EAS): The compound can be synthesized through EAS reactions where bromine and iodine are introduced to the benzene ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or iron(III) iodide (FeI3).
Friedel-Crafts Alkylation: Ethyl groups can be added to the benzene ring using ethyl chloride (C2H5Cl) in the presence of aluminum chloride (AlCl3) as a catalyst.
Industrial Production Methods: Industrial production of 5-Bromo-1,3-diethyl-2-iodobenzene typically involves large-scale EAS reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or distillation to achieve the desired quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: Substitution reactions, including nucleophilic aromatic substitution, can occur with various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, acidic conditions.
Reduction: LiAlH4, H2, metal catalysts.
Substitution: Nucleophiles like hydroxide (OH-) or amine (NH3), polar aprotic solvents.
Major Products Formed:
Oxidation: Brominated and iodinated derivatives, carboxylic acids.
Reduction: Reduced benzene derivatives.
Substitution: Substituted benzene derivatives with various functional groups.
Applications De Recherche Scientifique
5-Bromo-1,3-diethyl-2-iodobenzene is utilized in various scientific research fields:
Chemistry: It serves as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is used in biochemical studies to understand the behavior of aromatic compounds in biological systems.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 5-Bromo-1,3-diethyl-2-iodobenzene is the benzylic position of aromatic compounds . The benzylic position is a carbon atom adjacent to the aromatic ring, which is particularly reactive due to the resonance stabilization provided by the aromatic ring .
Mode of Action
5-Bromo-1,3-diethyl-2-iodobenzene undergoes electrophilic aromatic substitution reactions . The mechanism involves two steps :
- In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate .
- In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that electrophilic aromatic substitution reactions play a crucial role in many biochemical processes, including the metabolism of xenobiotics and the synthesis of various biomolecules .
Pharmacokinetics
It is known that the compound has low gastrointestinal absorption
Result of Action
The result of the action of 5-Bromo-1,3-diethyl-2-iodobenzene is the formation of a substituted benzene ring . This can lead to the creation of various derivatives of benzene, which can have a wide range of biological activities.
Action Environment
The action of 5-Bromo-1,3-diethyl-2-iodobenzene can be influenced by various environmental factors. For instance, the compound should be kept in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the rate of reaction can be influenced by the presence of other substances, the pH of the environment, and the temperature .
Comparaison Avec Des Composés Similaires
5-Bromo-1,3-dimethyl-2-iodobenzene
2-Bromo-1,3-diethyl-5-iodobenzene
1-Bromo-3,5-diethyl-2-iodobenzene
Uniqueness: 5-Bromo-1,3-diethyl-2-iodobenzene is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications compared to similar compounds.
This comprehensive overview highlights the significance of 5-Bromo-1,3-diethyl-2-iodobenzene in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound in research and development.
Is there anything specific you would like to know more about?
Propriétés
IUPAC Name |
5-bromo-1,3-diethyl-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrI/c1-3-7-5-9(11)6-8(4-2)10(7)12/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPKMLZHEDDJAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1I)CC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30661522 | |
| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942475-12-9 | |
| Record name | 5-Bromo-1,3-diethyl-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30661522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

